8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid is an organic compound characterized by the presence of a naphthalene ring substituted with a carboxymethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid typically involves the reaction of 1-naphthoic acid with a carboxymethylthio reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxymethylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxymethylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid involves its interaction with specific molecular targets. The carboxymethylthio group can interact with various enzymes and proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 8-[(Carboxymethyl)thio]-2-naphthoic acid
- 8-[(Carboxymethyl)thio]-3-naphthoic acid
- 8-[(Carboxymethyl)thio]-4-naphthoic acid
Comparison: While these similar compounds share the carboxymethylthio group and naphthalene ring, their positional isomers may exhibit different chemical and biological properties. The unique positioning of the carboxymethylthio group in 8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid can result in distinct reactivity and interactions compared to its isomers.
Properties
CAS No. |
100374-59-2 |
---|---|
Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28g/mol |
IUPAC Name |
8-(carboxymethylsulfanyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H10O4S/c14-11(15)7-18-10-6-2-4-8-3-1-5-9(12(8)10)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17) |
InChI Key |
HPROFDIZIJXVRT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)SCC(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.